Product packaging for Methylergometrinine(Cat. No.:CAS No. 29477-88-1)

Methylergometrinine

Cat. No.: B1144983
CAS No.: 29477-88-1
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-SUNYJGFJSA-N
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Description

Methylergometrinine is a chemical compound of significant interest in pharmaceutical research, primarily known as a specified impurity of Methylergometrine (Methylergonovine), which is a widely used semi-synthetic ergot alkaloid medication . It is officially recognized as Methylergometrine EP Impurity H , in compliance with European Pharmacopoeia (EP) standards . This designation makes it an essential Analytical Reference Standard for quality control and regulatory compliance, ensuring the purity and safety of pharmaceutical preparations containing its parent drug. The core research value of this compound lies in its stereochemical configuration. It is a stereoisomer of the active pharmaceutical ingredient Methylergometrine, specifically differing by the configuration of the carboxamide group at the 8-position . This structural distinction is critical for researchers developing and validating analytical methods, such as HPLC and LC-MS, to identify, quantify, and control this impurity during the drug manufacturing process. Methylergometrine, the parent compound, is a potent uterotonic agent that acts as a partial agonist or antagonist at adrenergic, dopaminergic, and tryptaminergic (serotonin) receptors . Its primary mechanism of action involves binding to and antagonizing the dopamine D2 receptor and acting as an agonist at serotonin receptors (e.g., 5-HT2B), leading to direct stimulation of uterine smooth muscle contraction . This action increases the tone, rate, and amplitude of uterine contractions, which is critical for managing postpartum hemorrhage . Studying related compounds like this compound helps ensure that the main drug product is free from interfering impurities that could affect its efficacy or safety profile. This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. CAS Number : 29477-88-1 Molecular Formula : C20H25N3O2 Molecular Weight : 339.43 g/mol

Properties

CAS No.

29477-88-1

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(6aR,9S)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14-,18+/m0/s1

InChI Key

UNBRKDKAWYKMIV-SUNYJGFJSA-N

Synonyms

[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide;  N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide;  N-[1-(hydroxymethyl)propyl]isolysergamide;  D-Isolysergic Acid (+)-1-hydroxy-2-butylamide;  Methylergometri

Origin of Product

United States

Chemical Synthesis and Biosynthetic Pathways of Methylergometrinine

Total Synthesis Approaches to Methylergometrinine

The total synthesis of this compound, a diastereomer of methylergometrine, is intrinsically linked to the synthesis of its core structure, d-lysergic acid. This compound is formally known as D-isolysergic acid (+)-1-hydroxy-2-butylamide. simsonpharma.com It is often considered an impurity or epimer in the synthesis of methylergometrine, which is the corresponding amide of d-lysergic acid. researchgate.net The primary stereochemical difference lies at the C-8 position of the ergoline (B1233604) skeleton. The synthesis of methylergometrine can yield this compound under conditions that allow for epimerization. researchgate.net

While industrial production typically relies on semi-synthesis from lysergic acid isolated from Claviceps fungi fermentations, the total synthesis of the ergoline framework itself is a significant benchmark in organic synthesis. mdma.ch These routes provide the foundational strategies that would be required for a de novo synthesis of this compound.

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.comsolubilityofthings.com For this compound, the primary retrosynthetic disconnections involve the amide bond and the complex ergoline skeleton.

A logical retrosynthetic strategy for this compound would proceed as follows:

Amide Bond Disconnection: The most straightforward disconnection is that of the amide bond linking the D-isolysergic acid core and the (S)-2-amino-1-butanol side chain. This simplifies the target into two key synthons: the ergoline carboxylic acid (D-isolysergic acid) and the amino alcohol side chain.

Ergoline Skeleton Disconnection: The tetracyclic ergoline core presents a more complex challenge. researchgate.net Strategies often focus on the sequential construction of the rings. A common approach involves disconnecting the D ring, which can be formed via an intramolecular cyclization. Further disconnection of the C ring can lead back to a substituted indole (B1671886) derivative, a key precursor in many synthetic routes. nih.gov This approach allows for the late-stage introduction of the indole nucleus, facilitating the synthesis of various analogues. nih.gov

This biomimetic-inspired approach, starting from amino acid precursors, provides a logical framework for tackling the complex structure. towson.edu The goal is to break down the molecule into manageable fragments where bond-forming reactions can be achieved with high efficiency and stereocontrol.

A stereoselective synthesis is crucial for producing a specific stereoisomer from a mixture of possibilities. egrassbcollege.ac.in In the context of this compound, the key is controlling the stereochemistry at multiple centers, particularly the C-8 position which distinguishes it from its epimer, methylergometrine. The development of these routes relies heavily on asymmetric catalysis and the use of chiral auxiliaries to influence the stereochemical outcome of reactions. youtube.comnih.gov

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity using a small amount of a chiral catalyst. nih.gov While specific examples of asymmetric catalysis applied directly to the total synthesis of this compound are not extensively documented, the principles are fundamental to constructing the chiral ergoline skeleton de novo.

Key applications in a hypothetical total synthesis would include:

Asymmetric Hydrogenation: To set the stereocenters in the C and D rings during the formation of the ergoline core.

Asymmetric Alkylation: To introduce substituents at specific stereogenic centers.

Asymmetric Cyclization Reactions: Catalytic processes that can form one of the ergoline rings while simultaneously setting the desired stereochemistry.

Modern asymmetric catalysis, including transition-metal catalysis, organocatalysis, and biocatalysis, offers a diverse toolkit for these transformations, aiming for high efficiency and atom economy. nih.govmsu.edu For instance, asymmetric ion-pairing catalysis, which uses a chiral catalyst to control the reactivity of a charged intermediate, represents a sophisticated strategy that could be applied to control stereochemistry in the formation of the ergoline system. wikipedia.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After serving its purpose, the auxiliary is removed. york.ac.uk This strategy is widely used to create chiral building blocks for complex natural products. researchgate.net

In the synthesis of this compound, a chiral auxiliary could be employed in several ways:

Asymmetric Alkylation: An achiral precursor to a segment of the ergoline skeleton could be attached to a chiral auxiliary, such as a pseudoephedrine or oxazolidinone derivative. wikipedia.orgharvard.edunih.gov Deprotonation and reaction with an electrophile would proceed with high diastereoselectivity, controlled by the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched fragment for further elaboration.

Stereocontrolled Cyclizations: The auxiliary can influence the facial selectivity of intramolecular reactions, such as cyclizations used to form the C or D rings of the ergoline core, thereby setting the relative stereochemistry of the newly formed ring junctions. nih.gov

The choice of auxiliary is critical; it must be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereochemical induction. york.ac.uk

The construction of a complex molecule like this compound relies on a portfolio of robust and high-yielding chemical reactions. Beyond the stereoselective methods, the fundamental reactions that form the carbon framework are paramount.

The tetracyclic ergoline ring system is the defining structural feature of this compound. researchgate.net Its construction is the central challenge of any total synthesis. A variety of strategies have been developed for the synthesis of this core, often in the context of other ergot alkaloids.

Key methodologies include:

Fischer Indole Synthesis: A classic method to construct the indole A ring from a phenylhydrazine (B124118) and an aldehyde or ketone. This can be used to build the tryptamine (B22526) portion of the molecule.

Palladium-Catalyzed Cyclization: Modern cross-coupling and cyclization reactions are powerful tools. For example, a Pd-catalyzed cyclization can be used to form the C ring from a suitably functionalized indole precursor. nih.gov

Intramolecular Heck Reaction: This reaction can be used to form the C or D rings by creating a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule.

Displacement Reactions: A general route from elymoclavine, another ergot alkaloid, involves displacement reactions on an allylic chloride to introduce functionality at the C-8 position, which is a key step in building the side chain. nih.gov

The table below summarizes some of the key synthetic transformations that could be employed in the total synthesis of the ergoline skeleton.

Reaction Type Purpose in Synthesis Key Reagents/Conditions Reference
Fischer Indole Synthesis Formation of the indole (A) ringPhenylhydrazine, Ketone precursor, Acid catalyst nih.gov
Negishi Coupling C-C bond formation to build side chainsOrganozinc reagent, Aryl halide, Pd or Ni catalyst nih.gov
Pd-Catalyzed Cyclization Formation of the ergoline C ringIntramolecular reaction of a substituted indole nih.gov
Amide Coupling Formation of the final amide bondD-isolysergic acid, (S)-2-amino-1-butanol, Coupling agents (e.g., DCC, HOBt) researchgate.net
Allylic Displacement Functionalization of the C-8 positionThionyl chloride (to form chloride), Nucleophile nih.gov

Key Reaction Methodologies in Total Synthesis

Introduction of the Amide Side Chain

The pivotal step in the semisynthesis of both methylergometrine and its epimer, this compound, is the formation of an amide bond. This reaction involves the coupling of the ergoline core, D-lysergic acid, with the specific side-chain amine, L-(+)-2-aminobutan-1-ol. nih.gov

The carboxyl group at the C-8 position of D-lysergic acid must be activated to facilitate nucleophilic attack by the amino group of the butanolamine side chain. A variety of coupling reagents have been developed for this type of amidation, which is a common transformation in medicinal chemistry. google.comcore.ac.uk The choice of reagent and reaction conditions is critical as it can influence the yield and the stereochemical outcome of the reaction, particularly the ratio of the desired 8β-isomer (methylergometrine) to the 8α-epimer (this compound). nih.gov

Common industrial methods involve the use of peptide coupling reagents. mdma.ch These reagents transform the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then readily reacts with the amine. core.ac.uk

Specific Functional Group Transformations

The primary functional group transformation is the conversion of the C-8 carboxylic acid of the lysergic acid precursor into an amide. However, the most significant transformation concerning the identity of this compound is the epimerization at the C-8 chiral center.

D-lysergic acid and its derivatives, which possess a double bond at C9-C10, are susceptible to epimerization at the adjacent C-8 position. mdpi.comsemanticscholar.org This process involves the interconversion between the 8R (or 8β) epimer (lysergic acid, leading to methylergometrine) and the 8S (or 8α) epimer (isolysergic acid, leading to this compound). semanticscholar.orgnih.govmdpi.com This equilibrium is influenced by factors such as pH, temperature, and solvent. nih.govgoogle.com For instance, alkaline conditions (pH > 7) or heating can promote the conversion of the biologically active '-ine' form to the less active '-inine' form. mdpi.comgoogle.com The mechanism is believed to proceed through a planar enol intermediate, which can be protonated from either side to yield either epimer. mdpi.com Controlling these conditions is therefore essential during synthesis and purification to minimize the formation of the undesired this compound epimer.

Comparative Analysis of Synthetic Methodologies

The semisynthesis of methylergometrine, which invariably involves the potential formation of this compound, primarily relies on the coupling of D-lysergic acid with L-(+)-2-aminobutan-1-ol. The main differences in methodologies lie in the choice of the coupling agent used to activate the carboxylic acid. Each method offers a different balance of reactivity, yield, cost, and control over epimerization.

A variety of coupling reagents have been proposed for the synthesis of lysergic acid amides. mdma.ch These range from classical carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, to more modern phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts. google.comresearchgate.net

Coupling Reagent Class Examples General Characteristics Ref.
CarbodiimidesDCC, DIC, EDCCommonly used, cost-effective. Byproduct removal can be an issue (e.g., DCU from DCC). Often used with additives (e.g., HOBt) to improve efficiency and reduce epimerization. researchgate.net
Phosphonium SaltsPyBOP, PyAOPHighly effective and fast-acting reagents. researchgate.net
Aminium/Uronium SaltsHBTU, HATU, COMUVery efficient with high yields and often short reaction times. Generally require a non-nucleophilic base. google.comresearchgate.net
Mixed AnhydridesTrifluoroacetic Anhydride (TFAA)A classical method for activating carboxylic acids for amidation. researchgate.net

The selection of a specific methodology is a trade-off. While highly reactive reagents like HATU may provide faster reaction times, they might also increase the risk of epimerization if conditions are not carefully controlled. Industrial processes are often optimized for cost-effectiveness, high yield of the desired 8β-isomer, and ease of purification to remove the 8α-epimer, this compound. mdma.ch

Semisynthetic Routes to this compound

As this compound is primarily considered an impurity, synthetic routes are generally designed to produce its epimer, methylergometrine. This compound is then either formed as a byproduct during the main reaction or results from the subsequent epimerization of methylergometrine.

Precursor Identification and Derivatization Strategies

The key precursor for the semisynthesis of methylergometrine and this compound is D-lysergic acid . mdma.ch This tetracyclic ergoline compound is not typically produced by total chemical synthesis on an industrial scale due to its complexity. Instead, it is manufactured through biotechnological methods. nih.govmdpi.com Strains of the fungus Claviceps purpurea are cultivated in large-scale submerged fermentation cultures to produce various ergot alkaloids, such as ergotamine or paspalic acid. mdma.ch D-lysergic acid is then obtained by the chemical hydrolysis of these fermentation products. nih.gov

The primary derivatization strategy is the amidation of the C-8 carboxyl group of D-lysergic acid with L-(+)-2-aminobutan-1-ol . nih.gov This reaction directly attaches the characteristic side chain of methylergometrine. The resulting product is a mixture of the two C-8 epimers: methylergometrine (8β) and this compound (8α).

Optimization of Semisynthetic Yields and Purity

Reaction Control : The epimerization of the C-8 center is sensitive to pH and heat. mdpi.comgoogle.com Performing the coupling reaction under neutral or slightly acidic conditions and at lower temperatures can disfavor the formation of the planar enol intermediate, thereby reducing the amount of this compound formed. The choice of solvent and coupling reagent also plays a critical role and is optimized to favor the formation of the desired 8β isomer. nih.gov

Biosynthetic Pathways of Ergoline Alkaloids Leading to this compound

This compound itself is not believed to be a direct product of an enzymatic biosynthetic pathway. Instead, it arises from the non-enzymatic epimerization of its biologically produced counterpart, methylergometrine (or its close analogue, ergometrine). researchgate.netresearchgate.net

The biosynthesis of all ergot alkaloids begins with the amino acid L-tryptophan and the isoprenoid donor dimethylallyl pyrophosphate (DMAPP) . researchgate.net A complex series of enzymatic reactions within fungi like Claviceps purpurea builds the tetracyclic ergoline ring system, culminating in the formation of the key intermediate, D-lysergic acid . researchgate.net

From D-lysergic acid, simple amides are formed. In the case of ergometrine, a non-ribosomal peptide synthetase (NRPS) enzyme activates both D-lysergic acid and the amino acid L-alanine. mdpi.com These are combined, and the resulting D-lysergyl-alanine undergoes a reductive release from the enzyme to form ergometrine (N-[1-(hydroxymethyl)ethyl] amide). mdpi.com A similar enzymatic process is presumed for methylergometrine, utilizing L-2-aminobutanoic acid (a precursor to the aminobutanol (B45853) side chain).

Once formed, the enzymatically produced 8β-isomer (methylergometrine) exists in equilibrium with its 8α-epimer (this compound). nih.govresearchgate.net This epimerization is a spontaneous, non-enzymatic process influenced by environmental conditions. mdpi.comresearchgate.net In aqueous solutions, an equilibrium will be established between the two forms, with the ratio dependent on factors like pH and temperature. nih.govfood.gov.uk Therefore, while biosynthesis exclusively produces the 8β-configured alkaloids, the presence of this compound in natural or synthetic samples is an expected consequence of the chemical lability of the C-8 position. mdpi.comresearchgate.net

Precursor Incorporation Studies

The journey to constructing the complex ergoline ring system of this compound begins with fundamental building blocks. Early feeding experiments with isotopically labeled compounds were instrumental in deciphering the origins of the ergoline skeleton. nih.gov These studies unequivocally demonstrated that the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP), a product of the mevalonate (B85504) pathway, are the primary precursors. nih.govnih.gov

The initial and rate-limiting step in ergot alkaloid biosynthesis is the prenylation of L-tryptophan at the C4 position of the indole ring. nih.gov This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). nih.gov The DMAPP itself is synthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in fungi, animals, and plants. nih.govrsc.org This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. nih.gov

PrecursorBiosynthetic PathwayRole in this compound Structure
L-tryptophanAmino Acid MetabolismForms the core indole structure of the ergoline ring
Dimethylallyl Diphosphate (DMAPP)Mevalonate PathwayProvides the isoprene (B109036) unit for the formation of the D-ring

Enzymatic Steps in Ergoline Ring Formation

The formation of the tetracyclic ergoline ring is a multi-step enzymatic cascade that follows the initial prenylation of tryptophan. nih.gov This intricate process involves a series of oxidation, reduction, and cyclization reactions to construct the characteristic ring system of ergot alkaloids. ukri.orgmit.edu

Characterization of Key Biosynthetic Enzymes

Several key enzymes that catalyze the formation of the ergoline ring have been identified and characterized. Following the initial action of DMATS, the product, 4-dimethylallyl-L-tryptophan, undergoes N-methylation by a methyltransferase. frontiersin.org The subsequent steps involve a series of enzymes that have been a subject of intense research. ukri.org

Gene knockout experiments and in vitro biochemical assays have been pivotal in elucidating the roles of these enzymes. ukri.org For instance, research has pointed to the involvement of an Old Yellow Enzyme-type reductase, an NADPH-dependent oxidoreductase, and an FAD-dependent oxidase in the formation of the C ring of the ergoline structure. ukri.org The closure of the D-ring is catalyzed by products of the easA gene, which exhibit isomerase and reductase activities, leading to the formation of either festuclavine (B1196704) or agroclavine (B1664434). mit.eduresearchgate.net

Gene Cluster Identification and Expression Analysis

The genes responsible for the biosynthesis of ergot alkaloids, including this compound, are typically organized in a contiguous cluster on the fungal chromosome. nih.govjmicrobiol.or.kr The identification of these gene clusters has been a significant breakthrough, allowing for a more comprehensive understanding of the biosynthetic pathway. nih.gov

Tools like antiSMASH are used to mine fungal genomes and predict these biosynthetic gene clusters (BGCs). jmicrobiol.or.krfrontiersin.org The ergot alkaloid synthesis (eas) cluster contains the genes encoding the enzymes necessary for the entire pathway, from the initial prenylation to the final tailoring steps. researchgate.net Expression analysis of these gene clusters reveals how the production of ergot alkaloids is coordinated and regulated at the genetic level. By deleting or inactivating specific genes within the cluster, researchers can confirm their function in the biosynthetic pathway. jmicrobiol.or.kr

Gene (example)Encoded Enzyme (example)Function in Ergoline Biosynthesis
dmaWDimethylallyl Tryptophan Synthase (DMATS)Catalyzes the initial prenylation of L-tryptophan nih.gov
easAOld Yellow Enzyme HomologueInvolved in the closure of the D-ring mit.eduresearchgate.net
lpsBNon-ribosomal Peptide Synthetase (NRPS)Activates lysergic acid for amide formation researchgate.net

Late-Stage Biosynthetic Modifications to Form this compound

Once the core ergoline structure, specifically d-lysergic acid, is formed, a series of late-stage modifications occur to produce the diverse array of ergot alkaloids. researchgate.net The formation of this compound from d-lysergic acid involves the attachment of an L-alanine moiety. researchgate.net

This crucial step is catalyzed by non-ribosomal peptide synthetases (NRPSs). researchgate.net Specifically, the enzyme LpsB activates lysergic acid by adenylation and binds it as a thioester. researchgate.net Subsequently, another peptide synthetase incorporates the amino acid, leading to the formation of the amide bond characteristic of this compound. The final step is likely a reduction of the carboxyl group of the alanine (B10760859) moiety. It is important to note that under certain conditions, such as alkaline pH, epimerization at position 8 can occur, leading to the formation of iso-LSD from LSD, a related ergot alkaloid. researchgate.net A similar epimerization can lead to the formation of this compound from methylergometrine. scribd.com

Regulation of Biosynthesis in Producing Organisms

The production of this compound and other ergot alkaloids in fungi is a tightly regulated process, influenced by a variety of environmental and genetic factors. numberanalytics.com Nutrient availability, particularly of nitrogen and carbon sources, plays a crucial role. numberanalytics.com The expression of the biosynthetic genes is controlled by a complex network of regulatory proteins. nih.gov

In Aspergillus fumigatus, a model organism for studying fungal biosynthesis, transcription factors such as SrbA and AtrR are known to positively regulate the expression of ergosterol (B1671047) biosynthesis genes, which shares precursors with ergot alkaloids. nih.gov Conversely, other factors can act as repressors. nih.gov Furthermore, environmental cues like light can also influence the production of secondary metabolites in fungi, although the specific mechanisms for this compound are not fully elucidated. mdpi.com This intricate regulatory network ensures that the fungus produces these metabolically expensive compounds only under appropriate conditions. ajol.info

Chemoenzymatic Synthesis Approaches

The complexity of natural product synthesis has led to the development of chemoenzymatic strategies, which combine the selectivity of biological catalysts with the versatility of traditional organic chemistry. nsf.govnih.gov While a specific chemoenzymatic synthesis for this compound is not extensively detailed in the provided context, the principles of this approach are applicable. hokudai.ac.jpnih.govthieme-connect.de

A chemoenzymatic route to this compound could involve the enzymatic synthesis of the d-lysergic acid core using engineered microorganisms expressing the necessary biosynthetic gene cluster. nih.govfrontiersin.org This biologically produced intermediate could then be coupled with a chemically synthesized side chain, or the final enzymatic steps could be performed in vitro. This modular approach allows for the efficient production of the complex natural product and also facilitates the creation of novel analogues for further research. nsf.govthieme-connect.de

Integration of Enzymatic Steps into Chemical Synthesis

The foundational step is the biotechnological production of the key precursor, d-lysergic acid. This complex tetracyclic ergoline structure is produced through fermentation using fungi, most notably species of Claviceps, or more recently, through engineered microorganisms like Saccharomyces cerevisiae. frontiersin.orgnih.govrsc.org The fungal biosynthetic pathway involves a cascade of enzymatic reactions encoded by the ergot alkaloid synthesis (eas) gene cluster. researchgate.net

Once d-lysergic acid is produced and purified from the fermentation broth, it serves as the starting material for chemical synthesis. The subsequent step is a chemical coupling reaction (amidation) between the carboxylic acid group of lysergic acid and the amine group of a specific side-chain precursor, (S)-2-aminobutanol. This reaction yields methylergometrine. During this chemical process or under certain conditions like alkaline treatment, epimerization at the C-8 position can occur, leading to the formation of this compound (also known as d-isolysergic acid (+)-1-hydroxy-2-butylamide) as a related substance or impurity. nih.gov

The integrated pathway can be summarized as follows:

StepProcess TypeDescriptionKey Molecules/Enzymes
1 Biosynthesis Production of the ergoline core structure, d-lysergic acid, using whole-cell biocatalysts (e.g., Claviceps purpurea or engineered yeast). nih.govrsc.orgTryptophan, DMAPP, eas gene cluster enzymes (DmaW, EasC, CloA)
2 Chemical Synthesis Amidation of d-lysergic acid with (S)-2-aminobutanol. This step forms the desired methylergometrine and its epimer, this compound.d-Lysergic acid, (S)-2-aminobutanol, coupling reagents

This chemoenzymatic strategy is advantageous because the complex, multi-chiral ergoline nucleus is exceptionally difficult to construct via total chemical synthesis, whereas its production is highly efficient using optimized microbial systems.

Biocatalysis for Specific Transformations

Biocatalysis plays a critical role in the synthesis of this compound, primarily by providing the essential precursor, d-lysergic acid. Specific enzymes within the ergot alkaloid biosynthetic pathway have been extensively studied and engineered to optimize this process.

Biocatalysis in d-Lysergic Acid Production

The biosynthesis of lysergic acid from primary metabolites is a multi-step enzymatic cascade. Several key enzymes are crucial for specific transformations:

Clavine Oxidase (CloA): This cytochrome P450 monooxygenase is a key enzyme that catalyzes the final steps in the pathway: the two-step oxidation of agroclavine to elymoclavine, and subsequently to lysergic acid. frontiersin.org The efficiency of CloA is a significant bottleneck in lysergic acid production. Research has focused on engineering this enzyme to improve its catalytic activity. For instance, creating chimeric CloA enzymes by swapping protein domains has led to variants with up to a 15-fold increase in lysergic acid production in heterologous hosts like S. cerevisiae. frontiersin.org

Nonribosomal Peptide Synthetases (NRPSs): In nature, the formation of lysergic acid amides (like ergometrine) is catalyzed by a complex of NRPS enzymes. asm.org For example, Lps2 activates lysergic acid by adenylation and binds it as a thioester. A second NRPS, Lps3, activates an amino acid (e.g., alanine for ergometrine synthesis), and the two are then joined. nih.gov While this specific system is not used in the semi-synthesis of methylergometrine, it provides a biological blueprint for the amide bond formation.

Heterologous Expression Systems: To overcome the challenges of working with pathogenic Claviceps fungi, the entire enzymatic pathway for lysergic acid has been transferred to more tractable microbial hosts. rsc.orggoogle.com Engineered Saccharomyces cerevisiae has been developed to produce high titers of lysergic acid, demonstrating the power of synthetic biology to create efficient and safer biocatalytic systems for producing pharmaceutical precursors. rsc.org

Potential Biocatalysis for Amide Bond Formation

While the industrial coupling of lysergic acid and 2-aminobutanol is a chemical step, there is significant interest in developing biocatalytic alternatives for amide bond formation due to their high selectivity and mild reaction conditions.

Lipase-Catalyzed Amidation: Lipases are highly versatile enzymes that can catalyze the formation of amide bonds. Studies have shown that lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the amidation of various carboxylic acids and amines in organic solvents. rsc.orgresearchgate.net This approach avoids the need for harsh coupling reagents and can offer high selectivity. The application of lipase-catalyzed amidation for the synthesis of methylergometrine from lysergic acid represents a promising green chemistry alternative to current chemical methods.

The table below summarizes key enzymes and their biocatalytic roles relevant to the synthesis of this compound's precursors.

Enzyme/SystemTypeTransformationRelevance to this compound Synthesis
CloA Cytochrome P450Oxidation of agroclavine to d-lysergic acid. frontiersin.orgCatalyzes the final step in the biosynthesis of the essential precursor.
EasC CatalaseCatalyzes C-ring formation in the ergoline scaffold. nih.govEssential early-stage enzyme in the biosynthesis of the ergoline core.
Lps2/Lps3 NRPS ComplexCatalyzes the natural formation of lysergic acid amides. asm.orgnih.govProvides a biological model for the key amide bond formation.
S. cerevisiae Heterologous HostWhole-cell biocatalyst for the complete biosynthesis of d-lysergic acid. rsc.orgOffers a safe and efficient production platform for the key precursor.
Lipases (e.g., CALB) HydrolasePotential catalyst for the amidation of d-lysergic acid with 2-aminobutanol. rsc.orgRepresents a potential green biocatalytic route for the final coupling step.

Molecular Interactions and Mechanistic Investigations of Methylergometrinine Non Clinical Focus

Receptor Binding Profile Analysis (In Vitro/Molecular Level)

Methylergometrinine, a semi-synthetic ergot alkaloid, demonstrates a complex pharmacological profile characterized by its interaction with multiple receptor systems. drugbank.comwikipedia.org Its activity stems from the structural similarity of its core tetracyclic ergoline (B1233604) ring system to endogenous biogenic amine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govnih.govresearchgate.netmdpi.com This mimicry allows it to bind to a variety of G-protein coupled receptors (GPCRs), which are the largest family of cell surface receptors and crucial drug targets. researchgate.netmdpi.com

This compound's interactions are primarily concentrated on serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptor families, where it can act as either a partial agonist or an antagonist. drugbank.comwikipedia.org The specific effect depends on the receptor subtype, tissue, and physiological conditions. drugbank.com

Serotonin Receptors: this compound has been found to interact with a wide array of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT7. wikipedia.org Its action at the 5-HT2A receptor is particularly notable, contributing to its effects on smooth muscle. wikipedia.org A comparative analysis of various ergoline ligands, including methylergometrine, at the 5-HT2B receptor revealed that subtle differences in their side chains lead to different orientations of the ergoline scaffold within the receptor's binding pocket. nih.gov The affinity of ergot alkaloids for 5-HT receptors is generally high, and they are often non-selective across various subtypes. davidmoore.org.uk This broad-spectrum binding profile is a hallmark of many ergoline derivatives. davidmoore.org.ukwikipedia.org

Dopamine Receptors: The compound also binds to dopamine receptors, acting as an antagonist, particularly at the D1 receptor subtype. drugbank.com The interaction with dopaminergic systems is a common feature among ergot derivatives and contributes to their diverse pharmacological effects. davidmoore.org.ukjmb.or.kr The structural resemblance of the ergoline moiety to dopamine is key to this interaction. mdpi.com

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): Recent studies have expanded the known receptor profile of methylergometrine to include ligand-gated ion channels. Specifically, it has been shown to inhibit the function of the α3β4 nicotinic acetylcholine receptor in a reversible and concentration-dependent manner. This interaction is described as non-competitive.

The binding affinities (Ki) for methylergometrine and related ergot alkaloids demonstrate their potent but often non-selective nature. While specific Ki values for this compound at every receptor are not exhaustively documented in all literature, data for related compounds underscore the general binding characteristics of this class.

Interactive Table: Binding Affinity of Selected Ergot Alkaloids at Various Receptors

CompoundReceptorBinding Affinity (Ki, nM)ActionSource
Methylergometrine5-HT1A1.5–2.0Full agonist wikipedia.org
Methylergometrine5-HT1B251Full agonist wikipedia.org
Methylergometrine5-HT1D0.86–2.9Partial agonist wikipedia.org
Methylergometrine5-HT1E89Full agonist wikipedia.org
Methylergometrine5-HT1F31Full agonist wikipedia.org
Methylergometrine5-HT2A-Agonist/Antagonist wikipedia.org
Methylergometrine5-HT2B-Agonist drugbank.com
MethylergometrineDopamine D1-Antagonist drugbank.com
Ergotamine5-HT1A6.8Agonist
Ergotamine5-HT1D0.6Agonist
Ergotamine5-HT2A2.0Partial agonist
ErgotamineDopamine D21.8Agonist
ErgotamineDopamine D35.0Agonist
Note: Data for Ergotamine is included for comparative purposes as a representative peptide ergot alkaloid. A dash (-) indicates that a specific numerical value was not provided in the cited sources.

Allosteric modulation represents a mechanism where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. nih.gov For G-protein coupled receptors, these sites are often located within the transmembrane domains. nih.gov

Direct research into this compound as an allosteric modulator is limited. However, its inhibitory effect on the α3β4 nicotinic acetylcholine receptor has been characterized as non-competitive. Non-competitive inhibition is often indicative of an allosteric mechanism, where the inhibitor binds to a site other than the agonist binding site to prevent receptor activation. This finding suggests that this compound may function as a negative allosteric modulator at this specific receptor subtype. There is currently a lack of evidence from the reviewed literature to suggest allosteric modulation by this compound at serotonin or dopamine receptors.

Site-directed mutagenesis is a powerful in vitro technique used to substitute specific amino acids in a protein to investigate their role in ligand binding and receptor function. neb.comwikipedia.org While no studies were found that apply this technique directly to this compound, research on related ergot alkaloids and their receptors provides significant insight into the likely binding interactions.

Structural studies have shown that for ergot alkaloids to activate 5-HT receptors, a crucial hydrogen bond is formed between the indole (B1671886) N1 hydrogen of the ergoline ring and a conserved threonine residue within the orthosteric binding pocket. plos.org Mutagenesis experiments that disrupt this interaction have been shown to interfere with receptor activation by ergot alkaloids. plos.org Furthermore, studies on the related ergot alkaloid chanoclavine (B110796) have utilized point mutations to identify potential binding site candidates on the 5-HT3A receptor, demonstrating the utility of this approach for the ergot class. nih.gov A comparison of ergoline ligands, including methylergometrine, at the 5-HT2B receptor suggests that different substituents on the ergoline scaffold interact with specific residues, such as D1353.32, causing distinct orientations within the binding pocket. nih.gov These findings strongly suggest that the binding of this compound is dependent on specific amino acid residues within the binding pockets of its target receptors.

Allosteric Modulation Investigations

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. escholarship.org For ergot alkaloids, even slight modifications to the structure can lead to significant changes in their pharmacological profiles. escholarship.orgscispace.com

The tetracyclic ergoline ring is the fundamental pharmacophore of ergot alkaloids, responsible for their broad interaction with biogenic amine receptors. nih.govnih.gov SAR studies have revealed several key principles regarding modifications to this core structure:

The Indole Moiety: The indole portion of the ergoline ring, particularly the N1-H group, is critical for agonist activity at serotonin receptors through the formation of a key hydrogen bond. plos.org Alkylation at the N1 position can disrupt this interaction, reducing receptor activation and often yielding compounds with antagonist properties. plos.org

Dihydrogenation: Dihydrogenated derivatives of ergot alkaloids, which lack the C9-C10 double bond, generally exhibit fewer and less intense agonistic actions compared to their unsaturated parent compounds. davidmoore.org.uk

Ring Aromaticity: The benzene (B151609) ring of the ergoline scaffold was once thought to be essential, but studies have shown that tricyclic pyrazoles, which lack this ring but maintain the 3-pyrrole ethylamine (B1201723) moiety, can retain potent dopaminergic activity. annualreviews.org

The substituent at the C-8 position of the ergoline ring is a major determinant of an ergot alkaloid's specific activity and selectivity. mdpi.com this compound is classified as a simple lysergic acid amide, which distinguishes it from the larger, more complex ergopeptines (which have a cyclic tripeptide moiety). mdpi.comrsc.org

Amide Type and Selectivity: In general, small amide derivatives of lysergic acid, such as this compound, are potent and tend to be more selective antagonists of 5-HT receptors compared to the peptide alkaloids, which show broader affinities for α-adrenergic and dopaminergic receptors as well. researchgate.netdavidmoore.org.uk

Side Chain Orientation: The specific composition of the side chain influences how the entire ergoline scaffold orients within the receptor binding pocket. nih.gov A comparison of 5-HT receptor structures suggests that bulky residues in the binding pocket can create unfavorable interactions with the amide group of certain ligands, reducing binding affinity. bmbreports.org

Stereochemistry: The stereochemistry at the C-8 position is critical. Naturally active alkaloids possess the (R)-configuration for the substituent at C-8. nih.gov Interconversion to the C-8 (S)-isomer results in the corresponding "-inine" epimer (e.g., ergometrine vs. ergometrinine), which often has a different and reduced biological activity profile. nih.govmdpi.com

Stereochemical Influences on Molecular Interactions (e.g., R- and S-epimers)

The spatial orientation of the substituent at C-8 is critical for how the molecule fits into the binding pocket of a receptor. For ergoline alkaloids, which often target receptors like serotonin and dopamine receptors, a precise three-dimensional fit is required to initiate a biological response. The change from an S to an R configuration at C-8 alters the direction in which the side chain projects from the rigid tetracyclic core of the molecule. This can disrupt or completely prevent the key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—that are necessary for stable receptor binding and activation.

This phenomenon is well-documented for other ergoline alkaloids. For instance, the epimerization of lysergic acid diethylamide (LSD) at the C-8 position results in iso-LSD, a diastereomer with dramatically reduced biological activity. researchgate.net Studies on LSD have shown that an equilibrium can be established between the two epimers under certain conditions, demonstrating the potential for interconversion. researchgate.net Similarly, the epimerization of ergotaminine (B1205201) is a known process during purification. mdma.ch The stereochemical integrity at C-8 is therefore a paramount determinant of a compound's interaction profile, with the R-epimer, this compound, generally considered an impurity with significantly lower affinity for the target receptors compared to its S-epimer counterpart. mdma.chscribd.com

Computational Chemistry and Molecular Modeling Studies

To understand the molecular basis for the differing activities of epimers like this compound and methylergometrine, researchers employ computational chemistry and molecular modeling. wikipedia.orgwiley.comamazon.comatomistica.online These theoretical and computational methods allow for the simulation and prediction of molecular behavior, offering insights into structure, dynamics, and thermodynamics that can be difficult to obtain through experimental means alone. wikipedia.orgwiley.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target protein). jscimedcentral.comnih.gov The primary goal is to find the most stable binding pose, which is typically the one with the lowest interaction energy. researchgate.net For this compound and its epimer, docking studies could be performed against a homology model or a crystal structure of a target receptor (e.g., a serotonin receptor). The results would likely show a significantly less favorable docking score (higher binding energy) for this compound compared to methylergometrine, quantitatively explaining the impact of the C-8 stereochemistry on binding affinity.

CompoundHypothetical Target ReceptorPredicted Docking Score (kcal/mol)Key Interacting Residues
Methylergometrine (S-epimer)Serotonin 5-HT2A Receptor-9.5Asp155, Ser242, Phe340
This compound (R-epimer)Serotonin 5-HT2A Receptor-6.2(Steric clashes prevent optimal interaction)

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. nih.govmdpi.comnih.govyoutube.comresearchgate.net An MD simulation can reveal the stability of the docked pose, the flexibility of the ligand in the binding site, and the specific dynamic interactions that hold the complex together. nih.govmdpi.com An MD simulation of the this compound-receptor complex would likely show significant instability, with the ligand potentially dissociating from the binding pocket, whereas the methylergometrine complex would remain stable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structure of compounds with their biological activity. numberanalytics.comopenbioinformaticsjournal.comresearchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to an activity like binding affinity. numberanalytics.comneovarsity.orgnih.gov

For a series of ergoline alkaloids, a 3D-QSAR model could be developed. This approach uses descriptors derived from the three-dimensional properties of the molecules, such as steric and electrostatic fields. openbioinformaticsjournal.com In such a model, the different stereochemistry of methylergometrine and this compound would result in different 3D field values around the C-8 position. The model would learn that the steric and electronic properties associated with the S-configuration at C-8 are favorable for binding, while those of the R-configuration (this compound) are detrimental. This allows the model to predict the binding affinity of new, untested ergoline analogs based on their structure. openbioinformaticsjournal.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. mdpi.comaspbs.comrsc.orgrsdjournal.orgarxiv.org These methods solve approximations of the Schrödinger equation to determine properties like electron density distribution, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. atomistica.onlinemdpi.com

By performing QC calculations on both methylergometrine and this compound, one can precisely map their electronic structures. mdpi.com This can reveal subtle differences in charge distribution and reactivity that arise from the C-8 epimerization. For example, the calculations could show how the orientation of the side chain in this compound alters the electrostatic potential surface, making it less complementary to the electrostatic environment of the receptor's binding site compared to methylergometrine. These calculations provide a fundamental understanding of the electronic forces governing the molecular recognition process. aspbs.comrsc.org

CompoundCalculated Property (Hypothetical)ValueImplication
Methylergometrine (S-epimer)Dipole Moment (Debye)2.1Favorable electrostatic interaction with polar residues in binding site.
This compound (R-epimer)Dipole Moment (Debye)3.5Altered electrostatic profile, potentially leading to repulsive forces.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, and the energy associated with each. libretexts.orglumenlearning.com Energy minimization is a computational process to find the lowest energy conformation, which is the most stable structure. libretexts.org

Biophysical Characterization of this compound Interactions

While computational studies provide powerful predictions, biophysical techniques offer experimental validation of molecular interactions. nih.gov Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) are used to directly measure the binding of a ligand to its target protein. nih.govnih.gov

Were these techniques applied to this compound, they would provide quantitative data on its binding thermodynamics and kinetics. For example, SPR could be used to measure the association (on-rate) and dissociation (off-rate) of both methylergometrine and this compound with a target receptor. The results would be expected to show a much faster off-rate and consequently a weaker binding affinity (higher dissociation constant, KD) for this compound compared to its S-epimer. nih.gov ITC could directly measure the enthalpy and entropy of binding, providing a complete thermodynamic profile of the interaction. These experimental findings would serve to confirm and refine the insights gained from molecular modeling.

CompoundBiophysical MethodMeasured Parameter (Hypothetical)Value
Methylergometrine (S-epimer)Surface Plasmon Resonance (SPR)k_on (M⁻¹s⁻¹)1 x 10⁵
k_off (s⁻¹)1 x 10⁻⁴
This compound (R-epimer)Surface Plasmon Resonance (SPR)k_on (M⁻¹s⁻¹)5 x 10³
k_off (s⁻¹)1 x 10⁻¹

Spectroscopy-Based Binding Assays (e.g., Fluorescence, CD)

Spectroscopic techniques are powerful tools for probing the binding of small molecules like this compound to macromolecules. Fluorescence spectroscopy, for instance, can reveal binding by monitoring changes in the fluorescence properties of either the molecule or the target biomolecule upon complex formation. The European Pharmacopoeia notes that this compound exhibits fluorescence, a property that can be exploited in binding assays. scribd.com This intrinsic fluorescence may change in intensity or wavelength upon binding to a biological macromolecule, providing insights into the binding event.

Circular Dichroism (CD) spectroscopy is another valuable technique. It is particularly useful for detecting conformational changes in macromolecules, such as proteins or nucleic acids, upon ligand binding. nih.gov While specific CD studies on this compound binding are not extensively detailed in the available literature, the methodology is widely applied to understand how the binding of a small molecule can alter the secondary or tertiary structure of its target. nih.govnih.gov For example, a study on opioid peptides demonstrated that even minor structural changes can be detected by CD, reflecting shifts in the populations of different conformations. nih.gov

These spectroscopy-based assays are fundamental in the initial stages of characterizing molecular interactions, providing qualitative and sometimes quantitative data on binding events. nih.govwikipedia.orglabome.comibr-inc.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding interaction. mosbri.eumalvernpanalytical.com This method allows for the determination of key thermodynamic parameters of the binding event in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n). mosbri.eumalvernpanalytical.comharvard.edu

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target biomolecule. mosbri.eu The heat released or absorbed upon each injection is measured, generating a binding isotherm. mosbri.eu This isotherm can then be analyzed to provide a complete thermodynamic profile of the interaction. malvernpanalytical.comharvard.edu The technique is label-free and can be performed with the molecules in their native states. malvernpanalytical.com

Table 1: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry (ITC)

ParameterSymbolDescription
Binding AffinityKDThe dissociation constant, indicating the strength of the binding interaction. A smaller KD value signifies a stronger binding affinity.
Enthalpy ChangeΔHThe heat released or absorbed during the binding event. It reflects the changes in bonding energies upon complex formation.
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding. It is related to changes in conformational freedom and solvent organization.
StoichiometrynThe molar ratio of the ligand to the biomolecule in the resulting complex.

This table represents the typical data obtained from an ITC experiment and is for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. cytivalifesciences.com It provides quantitative data on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. bio-rad.comnicoyalife.comnih.gov

In an SPR experiment to study this compound, a target biomolecule (the ligand) would be immobilized on a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bio-rad.com This change is recorded in a sensorgram, a plot of the response over time. cytivalifesciences.com

SPR can be used to determine not only the affinity and kinetics of an interaction but also the specificity of binding. cytivalifesciences.comnih.gov The technique is highly sensitive and can be used to study a wide range of molecular interactions, from small organic molecules to large proteins. cytivalifesciences.com Both single-cycle kinetics (SCK) and multi-cycle kinetics (MCK) can be employed to analyze the interaction. nicoyalife.com

Table 2: Kinetic and Affinity Parameters from Surface Plasmon Resonance (SPR)

ParameterSymbolDescription
Association Rate ConstantkaThe rate at which the analyte binds to the immobilized ligand to form a complex.
Dissociation Rate ConstantkdThe rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation ConstantKDA measure of binding affinity, calculated as the ratio of kd to ka (KD = kd/ka).

This table illustrates the primary kinetic and affinity data derived from SPR analysis and is for informational purposes.

Interactions with Enzymes and Other Biomolecules (Non-Metabolic/Non-Clinical)

The interaction of small molecules with enzymes and other biomolecules is a cornerstone of biochemistry. These interactions can lead to either the inhibition or activation of enzyme activity, or the formation of stable protein-ligand complexes.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Inhibition can be reversible or irreversible. mgcub.ac.inlibretexts.org Reversible inhibitors, which bind non-covalently, can be further classified as competitive, non-competitive, or uncompetitive. mgcub.ac.inkhanacademy.org Competitive inhibitors often resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site, a location other than the active site. libretexts.orgkhanacademy.org

Conversely, enzyme activators are molecules that bind to enzymes and increase their catalytic activity. nih.govrsc.org Activation can occur through various mechanisms, such as inducing a more favorable enzyme conformation or facilitating substrate binding. nih.govembopress.org Like inhibitors, activators can also bind to allosteric sites. khanacademy.org

While specific studies detailing the inhibitory or activatory effects of this compound on particular non-metabolic enzymes are not prevalent in the reviewed literature, the principles of enzyme kinetics and regulation provide a framework for how such interactions would be characterized. byjus.complos.org The impact of a compound like this compound on enzyme activity would typically be assessed by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

The formation of a complex between a protein and a ligand like this compound is the initial and often crucial step for a biological response. nih.gov The study of these complexes provides insight into the molecular recognition processes that govern biological systems. frontiersin.org Various experimental techniques are employed to detect and characterize these complexes. nih.gov

Beyond the binding assays already discussed (spectroscopy, ITC, and SPR), methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the protein-ligand complex. frontiersin.orgnih.gov This allows for the visualization of the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Computational approaches, such as molecular dynamics simulations, can complement experimental data by providing insights into the dynamic nature of these interactions. nih.govuiuc.edu

The study of protein-ligand complex formation is essential for understanding the molecular basis of a compound's activity and for guiding the design of new molecules with specific biological functions. frontiersin.org

Advanced Analytical Methodologies for Methylergometrinine Research

Chromatographic Techniques for Research Applications

Chromatography, a powerful separation technique, is indispensable in the analysis of methylergometrinine and other ergot alkaloids. ekb.egmdpi.com Its ability to separate individual components from complex mixtures allows for precise quantification and identification. ijpsjournal.com Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and optimized for this purpose. ekb.egmdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the qualitative and quantitative analysis of this compound and its related ergot alkaloids. nih.gov It is instrumental in the characterization of raw materials from ergot sclerotia and saprophytic cultures, as well as in the analysis of products from biotechnological processes. nih.govscribd.com The development of a robust HPLC method is a detailed process that involves optimizing several parameters, including the choice of column, mobile phase composition, and detector. lcms.cz

For the analysis of ergot alkaloids, reversed-phase columns, such as C18, are commonly employed due to their suitability for separating non-polar to moderately polar compounds. openaccessjournals.commastelf.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). openaccessjournals.com To improve peak shape and separation of basic compounds like ergot alkaloids, alkaline mobile phases containing reagents such as ammonium (B1175870) carbonate are often used. food.gov.uk Gradient elution, where the mobile phase composition is changed during the analysis, is frequently necessary for complex samples containing multiple alkaloids with varying polarities. ijpsjournal.com

A critical aspect of method development for complex matrices is sample preparation. This typically involves an extraction step, often using acetonitrile, followed by a clean-up procedure to remove interfering substances. researchgate.net Solid-phase extraction (SPE) with cartridges like C18 is a common clean-up technique. researchgate.net

Table 1: Example of HPLC Method Parameters for Ergot Alkaloid Analysis

Parameter Condition Reference
Column Phenomenex Gemini, C18, 2 mm x 150 mm x 5 µm food.gov.uk
Mobile Phase A: 3mM Ammonium Carbonate; B: Acetonitrile food.gov.uk
Flow Rate 0.5 mL/min food.gov.uk
Detection Fluorescence or Mass Spectrometry ekb.egresearchgate.net
Injection Volume 10-100 µL ekb.eg

While less common than HPLC for ergot alkaloid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has been explored. However, its application for compounds like this compound presents challenges. These are primarily due to the high molecular weight, low volatility, and thermal instability of many ergot alkaloids, which can lead to difficulties in detection and analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the highly sensitive and specific quantification of this compound and other ergot alkaloids in research settings. nih.govmdpi.com This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. researchgate.netnih.gov The enhanced sensitivity and selectivity of LC-MS/MS make it particularly suitable for analyzing trace levels of these compounds in complex biological and environmental samples. nih.govijper.orglcms.cz Methods have been developed to quantify methylergometrine (the C-8-R epimer of this compound) in human plasma with lower limits of quantification (LLOQ) as low as 0.025 ng/mL. researchgate.netnih.govresearchgate.net

Electrospray Ionization (ESI) is the most commonly used ionization technique for the LC-MS/MS analysis of ergot alkaloids. oregonstate.edu ESI is a soft ionization method that allows for the analysis of thermally labile and high-molecular-weight compounds like this compound. In the positive ESI mode (ESI+), which is typically used for these basic compounds, protonated molecular ions [M+H]+ are generated. nih.gov The optimization of ESI source parameters, such as capillary voltage, desolvation temperature, and gas flows, is critical for achieving maximum ionization efficiency and sensitivity. nih.govwaters.com For instance, typical ESI parameters might include a capillary voltage of 2.5 kV, a desolvation temperature of 500 °C, and a source temperature of 150 °C. waters.com

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. proteomics.com.auproteomics.com.au In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the [M+H]+ ion of this compound), which is then fragmented in the collision cell. The third quadrupole then monitors for one or more specific product ions. nih.gov This process provides a high degree of selectivity and sensitivity, as only molecules that produce that specific precursor-to-product ion transition are detected. proteomics.com.au

The optimization of MRM transitions is a crucial step in method development. nih.gov This involves selecting the most abundant and stable precursor and product ions and optimizing the collision energy (CE) to maximize the signal of the product ions. food.gov.uknih.gov For ergot alkaloids, the fragmentation behavior of the "-ine" and "-inine" epimers can differ, which can be exploited for their specific detection. food.gov.uk For example, for ergometrinine, the most abundant transition has been reported as the fragmentation of the precursor ion to a product ion with m/z 208. food.gov.uk

Table 2: Illustrative MRM Transitions for Ergot Alkaloids

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Ergometrine 326.2 208.1 35 nih.gov
Ergometrinine 326.2 208.1 - food.gov.uk
Ergotamine 582.3 223.1 40 nih.gov
Ergotaminine (B1205201) 582.3 223.1 - food.gov.uk

Note: Specific MRM transitions and collision energies need to be empirically determined and optimized for the instrument in use.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry and is applicable to the analysis of chiral compounds like this compound. selvita.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com This offers several advantages over traditional liquid chromatography, including faster analysis times, reduced consumption of organic solvents, and lower backpressure. selvita.comresearchgate.net

For chiral separations, SFC is often coupled with chiral stationary phases (CSPs). chromatographyonline.comfagg.be The ability to efficiently separate enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can have distinct biological activities. selvita.com The development of an SFC method involves screening different CSPs and optimizing mobile phase modifiers (such as methanol or ethanol) and other parameters like backpressure and temperature to achieve the desired separation. researchgate.netchromatographyonline.com While specific applications of SFC for the chiral separation of this compound are not extensively detailed in the provided context, the principles of the technique make it a highly promising area for future research. selvita.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Research Quantification

Development of Electrospray Ionization (ESI) Methods

Spectroscopic Characterization in Research

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into molecular structure and properties. imgroupofresearchers.com For this compound research, several spectroscopic techniques are crucial for everything from initial structural confirmation to final purity analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the atomic arrangement within a compound. numberanalytics.comjchps.com In the field of ergot alkaloid research, NMR is essential for confirming the structure of final products, characterizing synthetic intermediates, and identifying impurities. frontiersin.orgresearchgate.net Techniques like ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional methods (e.g., COSY, HSQC, HMBC), allow researchers to piece together the complex ergoline (B1233604) ring system and the stereochemistry of its substituents. researchgate.net

A comprehensive NMR study of methylergometrine and its parent compound, ergometrine, provided a complete assignment of their NMR signals. researchgate.net This level of detailed characterization is fundamental for differentiating between closely related analogs and epimers, such as this compound (the isolysergic acid derivative), which differ in stereochemistry at the C-8 position. researchgate.netnih.gov Such analyses are critical for controlling the outcomes of synthetic routes and understanding the conformational dynamics of these molecules in solution. researchgate.net

Nucleus Atom Number Chemical Shift (δ) in ppm (Methylergometrine)
¹³C 2 110.1
¹³C 3 125.1
¹³C 4 32.1
¹³C 5 59.9
¹³C 6 70.3
¹³C 7 111.4
¹³C 8 44.0
¹³C 9 124.0
¹³C 10 37.6
¹³C 11 133.0
¹³C 12 122.9
¹³C 13 108.6
¹³C 14 128.5
¹³C 15 171.1
¹³C 1' 65.5
¹³C 2' 21.0
¹³C N-CH₃ 43.1
¹H H-2 6.89
¹H H-4α 3.20
¹H H-4β 2.92
¹H H-5 3.53
¹H H-7 6.91
¹H H-8 4.41
¹H H-9 5.92
¹H H-10 3.39
¹H H-12 7.18
¹H H-13 7.03
¹H H-14 7.21
¹H H-1' 3.90
¹H H-2' 1.15
¹H NH (amide) 7.64
¹H NH (indole) 8.24
¹H N-CH₃ 2.44

Data sourced from a comprehensive NMR study on ergometrine and methylergometrine. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for routine analysis, reaction monitoring, and purity assessment in chemical research. imgroupofresearchers.commt.com

UV-Vis Spectroscopy is employed to quantify and assess the purity of compounds based on their light absorption properties. solubilityofthings.comtechnologynetworks.com Ergot alkaloids, including this compound, possess a characteristic ergoline ring system which gives rise to a distinct UV absorption spectrum. karger.com Native ergot alkaloids typically show a maximum absorption (λ-max) at wavelengths between 316-318 nm and a minimum at 268 nm, which is attributable to the indole (B1671886) system and the C9-C10 double bond. karger.com This property is highly useful for purity checks, as alterations to this core structure, such as hydrogenation, result in a shift of the absorption maximum to lower wavelengths (around 282-284 nm). karger.com Therefore, UV-Vis spectroscopy can quickly differentiate between classes of ergot derivatives and detect potential degradation or conversion of the analyte. mt.comkarger.com

IR Spectroscopy provides information about the functional groups present in a molecule. In a research setting, particularly with the advent of in-situ probes like Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, it has become a powerful tool for real-time reaction monitoring. researchgate.net This technique allows researchers to track the progress of a synthesis by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. researchgate.net For the synthesis of this compound or its analogs, IR spectroscopy can monitor key transformations, such as amide bond formation, providing insights into reaction initiation, kinetics, intermediates, and endpoint without the need for sample collection. researchgate.net

Spectroscopic Technique Application in this compound Research Key Findings / Parameters
UV-Vis Spectroscopy Purity assessment, Qualitative identification Native ergot alkaloids λ-max: 316-318 nm. Hydrogenated derivatives λ-max: 282-284 nm. karger.com
IR Spectroscopy Real-time reaction monitoring, Functional group analysis Tracks changes in vibrational bands of functional groups (e.g., C=O, N-H) to monitor reaction progress and identify intermediates. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org In research, tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by analyzing the fragmentation patterns of a molecule. wikipedia.orgbiorxiv.org

For ergot alkaloids, electrospray ionization (ESI) is a common technique used to generate protonated molecular ions [M+H]⁺. mdpi.comoregonstate.edu Subsequent fragmentation of these ions via collision-induced dissociation (CID) provides a structural fingerprint. The fragmentation pathways of ergot alkaloids are well-characterized. mdpi.com For peptide alkaloids, an initial loss of water is common. mdpi.comoregonstate.edu The core lysergic acid structure breaks apart in a predictable manner, yielding several common product ions. The major ions produced by the fragmentation of many ergopeptines are often identical to those of their ergopeptinine epimers (like methylergometrine), which can make differentiation by MS alone challenging without chromatographic separation. mdpi.com Analysis of these fragmentation patterns is crucial for identifying unknown metabolites or synthetic byproducts in a research context. mdpi.comresearchgate.net

Precursor Ion Type Common Fragment Ion (m/z) Postulated Origin / Structure Reference
Peptide Ergot Alkaloids [M+H - 18]⁺ Loss of water from the C-12' α-hydroxy group mdpi.comoregonstate.edu
Peptide Ergot Alkaloids 268 Ergoline fragment oregonstate.eduresearchgate.net
Peptide Ergot Alkaloids 251 Ergoline fragment mdpi.comresearchgate.net
Peptide Ergot Alkaloids 223 Lysergic acid moiety fragment oregonstate.eduresearchgate.netresearchgate.net
Peptide Ergot Alkaloids 208 Demethylated lysergic acid moiety fragment oregonstate.eduresearchgate.netresearchgate.net

This table summarizes common fragment ions observed for the general class of peptide ergot alkaloids in ESI-MS/MS analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Purity Assessment

Electrochemical Detection Methods in Research

Electrochemical methods offer a compelling alternative to spectroscopic and chromatographic techniques, providing high sensitivity, rapid analysis, and low-cost instrumentation. iapchem.orgmdpi.com These methods are increasingly being developed for the detection and quantification of pharmaceuticals, including alkaloid compounds.

Voltammetry measures the current in an electrochemical cell as a function of an applied potential. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are used to study the redox behavior of electroactive species and for their quantitative determination. mdpi.comresearchgate.net The peak current generated during the oxidation or reduction of an analyte is directly proportional to its concentration, allowing for quantification via calibration curves. nih.gov

While specific voltammetric protocols for this compound are not widely published, the methodology has been successfully applied to other ergot derivatives. For instance, a selective and precise voltammetric method was developed for the determination of cabergoline (B1668192) in pharmaceutical samples. frontiersin.org This demonstrates the applicability of the technique to the ergoline structure. The development of such a method for this compound would involve optimizing parameters like the supporting electrolyte, pH, and voltammetric waveform to achieve a sensitive and reproducible signal corresponding to the oxidation of the indole moiety or other electroactive parts of the molecule. nih.gov

A major trend in electroanalysis is the development of specialized sensors to improve the detection of specific analytes. mdpi.com These sensors typically consist of a working electrode (e.g., glassy carbon, carbon paste) that has been modified with materials designed to enhance analytical performance. iapchem.orgchemmethod.com Modifiers can include nanomaterials (like carbon nanotubes or metallic nanoparticles), polymers, and biological recognition elements (like antibodies or enzymes), which can increase the electrode surface area, catalyze the electrochemical reaction, or selectively bind the target analyte. iapchem.orgmdpi.com

For ergot alkaloids, research has moved towards creating these advanced sensors. nih.gov For example, a magnetic bead-based immunoassay combined with amperometric detection was developed for the rapid screening of ergometrine. researchgate.net This approach combines the high selectivity of an antibody with the high sensitivity of electrochemical detection. researchgate.net The development of similar sensors for this compound, perhaps using molecularly imprinted polymers (MIPs) or other selective modifiers on a carbon-based electrode, holds promise for creating low-cost, portable, and rapid analytical tools for research applications. mdpi.comnih.gov

Sensor Type Analyte Key Features Limit of Detection (LOD) Reference
Immunoassay with Amperometric Detection Ergometrine Combines antibody selectivity with electrochemical sensitivity for rapid screening. 3 nM (1 µg/L) researchgate.net
MIP-Modified Carbon-Paste Electrode Aflatoxin B1 Uses a molecularly imprinted polymer for high selectivity towards the mycotoxin. 2.31 ng/L mdpi.com
SWCNT-PLys/GCE Dopamine (B1211576) Modified glassy carbon electrode for neurotransmitter detection in urine. 16 x 10⁻⁹ M mdpi.com

This table presents examples of electrochemical sensors developed for related alkaloids or other bioactive molecules, illustrating the potential of this technology for this compound analysis.

Voltammetric Techniques for this compound Quantification

Development of Novel Assay Platforms for Research

The pursuit of more precise and efficient analytical tools has led to the creation of innovative assay platforms. These technologies are pivotal for detailed research into this compound, moving beyond traditional chromatographic methods to offer new avenues for detection and interaction analysis. These platforms are primarily centered around immunoassays and biosensors, which provide high sensitivity and specificity.

Immunoassays for Research Detection (e.g., antibody development)

Immunoassays are bioanalytical methods that rely on the highly specific binding between an antigen and an antibody to detect and quantify target molecules. creative-diagnostics.com For small molecules like this compound, which are not immunogenic on their own, the development process involves coupling the molecule (or a precursor) to a larger carrier protein to elicit an immune response and generate specific antibodies. tandfonline.com

The development of antibodies for ergot alkaloids, the class to which this compound belongs, has been a key focus. Researchers have successfully produced both polyclonal and monoclonal antibodies (MAbs) with the ability to detect various ergot alkaloids. tandfonline.comnih.gov For instance, a monoclonal antibody was developed against ergonovine, a closely related ergot alkaloid. This MAb was generated by immunizing mice with an ergonovine-protein conjugate and subsequently creating a hybridoma cell line. tandfonline.com The resulting antibody was then used to develop a competitive indirect enzyme-linked immunosorbent assay (CI-ELISA). tandfonline.com

These immunoassays offer significant advantages in terms of speed and cost over conventional methods. tandfonline.com The specificity of the developed antibodies is a critical factor. Studies have shown that antibodies raised against one ergot alkaloid can exhibit cross-reactivity with other related compounds, such as clavine, ergopeptine, and lysergic acid derivatives. tandfonline.com While some assays are designed to be highly specific, others leverage broader specificity to create generic test systems for "total ergot alkaloids." nih.gov An enzyme immunoassay developed for ergometrine, for example, demonstrated a broad specificity pattern, reacting with seven major ergot alkaloids and their epimeric forms, which would include this compound. nih.gov This characteristic allows for the screening of samples for the entire class of compounds.

The table below summarizes findings from research on immunoassays for ergot alkaloids relevant to this compound detection.

Assay Type Antibody Target Antibody Type Key Findings
Competitive Indirect ELISA (CI-ELISA)ErgonovineMonoclonal (MAb)50% inhibition value was approximately 0.5 ng/mL. The MAb recognized clavine, ergopeptine, and lysergic acid derivatives. tandfonline.com
Competitive Enzyme Immunoassay (EIA)ErgometrinePolyclonalLimit of detection (LOD) was 0.03 ng/mL. Showed broad specificity, reacting with major ergot alkaloids and their epimers. nih.gov
Competitive Enzyme Immunoassay (EIA)ErgotaminePolyclonalLOD was 0.05 ng/mL. Highly specific for ergotamine. nih.gov
Competitive Enzyme Immunoassay (EIA)α-ErgocryptinePolyclonalLOD was 0.2 ng/mL. Highly specific for α-ergocryptine. nih.gov

Biosensor Development for Molecular Interaction Studies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov They offer the potential for real-time, label-free analysis, making them particularly valuable for studying the dynamics of molecular interactions. medchemexpress.com For this compound and related ergot alkaloids, various biosensor platforms are being explored, including electrochemical, piezoelectric, and optical systems.

Electrochemical Biosensors: These sensors measure changes in electrical properties (like current or potential) resulting from the interaction between the biorecognition element and the target analyte. mdpi.com A highly sensitive and selective electrochemical sensor was developed for the determination of methylergometrine maleate (B1232345). nih.gov This sensor utilized a carbon paste electrode modified with a composite of carbon nanofibers and silver nanoparticles. nih.gov Another approach involves molecularly imprinted polymers (MIPs), which are synthetic receptors tailored to a specific molecule. researchgate.net An electrochemical sensor based on a MIP was fabricated for methylergonovine (B92282) maleate, demonstrating a very low limit of detection (0.016 nM) and successful application in detecting the compound in blood serum samples. researchgate.net

Optical Biosensors: Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique used to monitor binding events in real-time without the need for labels. nih.govnih.gov SPR detects changes in the refractive index at the surface of a sensor chip where a recognition molecule is immobilized. nih.gov This technology has been employed to characterize the interaction between selected aptamers (single-stranded DNA or RNA molecules that bind to specific targets) and ergot alkaloids like lysergamine. nih.gov By immobilizing the target alkaloid on the sensor surface, researchers can flow potential binding partners (like aptamers or antibodies) over the chip and measure the association and dissociation kinetics, providing valuable data on binding affinity and stability. nih.govuantwerpen.be This makes SPR an ideal tool for the fundamental study of molecular interactions involving this compound.

Piezoelectric Biosensors: These sensors use a piezoelectric crystal, such as quartz, that oscillates at a specific frequency. When molecules bind to the crystal's surface, the mass changes, causing a measurable shift in the oscillation frequency. A Quartz Crystal Microbalance (QCM) biosensor was developed for ergotamine detection by immobilizing a specific antibody onto the quartz crystal. researchgate.net This label-free assay was able to detect ergotamine and was validated against ELISA, demonstrating its potential as a simple and reliable tool for measuring ergot alkaloids. researchgate.net

The table below presents a summary of developed biosensors for ergot alkaloids, including the parent compound of this compound.

Biosensor Type Target Analyte Recognition Element Key Performance Metrics
ElectrochemicalMethylergometrine MaleateCarbon Nanofibers/Silver NanoparticlesHigh sensitivity and selectivity. nih.gov
Electrochemical (MIP)Methylergonovine MaleateMolecularly Imprinted PolymerLimit of Detection: 0.016 nM; Successfully tested in blood serum. researchgate.net
Optical (SPR)Lysergamine (Ergot Alkaloid)Aptamer (ssDNA)Determined dissociation constants in the nanomolar range (best was 44 nM). nih.gov
Piezoelectric (QCM)ErgotaminePolyclonal AntibodyLimit of Detection: 12.6 µg/mL; Validated against ELISA. researchgate.net

Derivatization and Analogue Synthesis for Mechanistic Probing

Synthesis of Chemically Modified Methylergometrinine Analogues

The semi-synthetic nature of this compound, being derived from lysergic acid, allows for the strategic introduction of various chemical moieties to create analogues with tailored properties for mechanistic studies. researchgate.netgoogle.com The core ergoline (B1233604) skeleton provides a scaffold that can be functionalized at several positions, enabling the synthesis of a diverse range of molecular probes. researchgate.netrsc.org

To visualize and track the localization and dynamics of this compound within biological systems, fluorescent labels can be chemically conjugated to the molecule. The synthesis of such fluorescent analogues requires careful consideration to ensure that the fluorophore does not significantly alter the pharmacological properties of the parent compound.

A common strategy involves the derivatization of the lysergic acid precursor, where a linker arm can be attached to the carboxyl group, followed by conjugation with a suitable fluorophore. nih.gov Alternatively, modifications can be made to the side chain derived from (S)-(+)-2-amino-1-butanol. researchgate.net The choice of fluorophore is critical, with desirable properties including high quantum yield, photostability, and excitation/emission wavelengths that minimize interference from endogenous biomolecules. mdpi.comnih.gov

Table 1: Potential Fluorophores for this compound Analogue Synthesis

Fluorophore Excitation (nm) Emission (nm) Key Features
Fluorescein (B123965) ~494 ~518 High quantum yield, but pH sensitive and prone to photobleaching. nih.gov
Rhodamine ~550 ~573 More photostable than fluorescein and less pH sensitive.
TAMRA ~555 ~578 Commonly used for fluorescence resonance energy transfer (FRET) studies. nih.gov

The synthesis would typically involve a multi-step process, starting with the protection of reactive functional groups on the this compound scaffold, followed by the coupling of the fluorescent tag, and subsequent deprotection to yield the final fluorescent analogue.

Isotopic labeling is a powerful technique for tracing the metabolic fate of this compound and for characterizing its binding interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netbiorxiv.org The introduction of stable isotopes such as ¹³C and ¹⁵N into the molecular structure of this compound provides a "heavy" signature that can be distinguished from the naturally abundant "light" isotopes.

The synthesis of isotopically labeled this compound analogues can be achieved by using labeled precursors in the semi-synthetic pathway. For instance, ¹³C or ¹⁵N labeled (S)-(+)-2-amino-1-butanol could be used to introduce the label into the side chain. Alternatively, labeled lysergic acid, obtained from fermentation cultures fed with isotopically enriched substrates, could serve as the starting material. rsc.org

A detailed NMR analysis of this compound and its maleate (B1232345) salt has provided a complete assignment of ¹H, ¹³C, and ¹⁵N signals, which is fundamental for any study involving isotopic labeling. researchgate.net

Table 2: ¹³C and ¹⁵N NMR Chemical Shifts for this compound Data extracted from a study on ergometrine and this compound, which provides a basis for isotopic labeling studies. researchgate.net

Atom ¹³C Chemical Shift (ppm) ¹⁵N Chemical Shift (ppm)
N1 - 134.1
N6-CH₃ 43.1 -
N6 - 58.7
C2 110.1 -
C3 119.5 -
C4 123.4 -
C5 108.7 -
C7 112.5 -
C8 42.9 -
C9 129.5 -
C10 110.9 -
C11 132.8 -
C12 125.1 -
C13 139.1 -
C14 129.8 -
C15 35.1 -
C16 172.9 -
N17 - 118.9
C18 58.9 -
C19 24.3 -
C20 10.1 -

Note: The chemical shifts are reported for the free base in CDCl₃. This table serves as a reference for designing and interpreting experiments with ¹³C and ¹⁵N labeled this compound.

Photoreactive analogues of this compound are instrumental in identifying and mapping the binding sites of its target receptors and enzymes. These analogues contain a latent reactive group that, upon photoactivation, forms a covalent bond with nearby amino acid residues in the binding pocket. nih.gov

The synthesis of such probes involves the incorporation of a photoreactive moiety, such as an azide (B81097) or a benzophenone (B1666685) group, into the this compound structure. ncsu.edu The position of the photoreactive group is critical and should be strategically placed to ensure that it is within the binding site upon ligand-receptor complex formation. The linker connecting the photoreactive group to the ergoline scaffold must be of an appropriate length and flexibility.

Isotopic Labeling for Mechanistic Tracing (e.g., ¹³C, ¹⁵N)

Evaluation of Analogue Properties (Molecular Level)

Once synthesized, the modified this compound analogues must be thoroughly evaluated at the molecular level to understand how the chemical modifications have altered their properties.

A primary goal of synthesizing this compound analogues is to probe their interactions with biological targets, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. frontiersin.org The introduction of chemical modifications can alter the binding affinity of the analogue for these receptors. researchgate.netnih.gov In vitro radioligand binding assays are commonly employed to determine the binding affinities (Ki values) of the synthesized analogues for a panel of receptors.

For instance, structural modifications to the ergoline ring or the side chain can either enhance or diminish the binding affinity for specific receptor subtypes. plos.org The ergoline ring itself is a key pharmacophore for binding to these receptors. nih.gov

Table 3: Hypothetical Binding Affinities of this compound Analogues for Serotonin Receptors

Compound Modification 5-HT₂ₐ Receptor Ki (nM) 5-HT₂B Receptor Ki (nM) 5-HT₁ₐ Receptor Ki (nM)
This compound - 5.2 10.8 25.4
Fluorescent Analogue 1 Fluorescein at C-17 15.6 32.1 78.9
Isotopic Analogue 1 ¹³C₄-side chain 5.3 11.0 26.1

This table presents hypothetical data to illustrate how modifications might influence receptor binding affinities. Actual values would need to be determined experimentally.

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. researchgate.net The ergoline ring system has a degree of flexibility, and the orientation of the side chain can vary. researchgate.netresearchgate.net Chemical modifications can influence the preferred conformation of the molecule in solution and when bound to a receptor.

Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are used to study the conformational preferences of these analogues. researchgate.netmdpi.comnih.gov For example, Nuclear Overhauser Effect (NOE) data from NMR experiments can provide information about the spatial proximity of different protons in the molecule, which helps to define its three-dimensional structure. researchgate.net It has been noted that the D-ring of the ergoline nucleus can exist in different conformations. researchgate.net Understanding how modifications affect these conformational equilibria is crucial for interpreting structure-activity relationships.

Modified Binding Affinities to Receptors/Enzymes (in vitro)

Design Principles for this compound-Based Research Probes

The development of research probes derived from this compound is a strategic endeavor aimed at elucidating the complex pharmacology of ergot alkaloids. These probes are instrumental in exploring the interactions between the ligand and its biological targets, mapping binding sites, and understanding the structural determinants of agonism versus antagonism at various receptors. The design of such molecular tools is guided by established principles of medicinal chemistry, adapted to the unique tetracyclic ergoline scaffold of this compound.

Structure-Based Design for Target-Specific Interactions

Structure-based design for this compound-based probes leverages the three-dimensional structures of its target receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic receptors. The core principle is to modify the this compound molecule to enhance its affinity and selectivity for a particular receptor subtype, thereby creating a more precise tool for pharmacological investigation.

The ergoline ring system is the foundational scaffold, and its structural rigidity provides a fixed framework for orienting key pharmacophoric elements. scispace.com Modifications are typically introduced at specific positions to probe interactions with the receptor binding pocket. Small changes in the chemical structure of ergot alkaloids can lead to significant alterations in their biological activity. scispace.com

Key structural features of ergot alkaloids like this compound that are often targeted for modification include:

The substituent at the C-8 position: The nature of the amide substituent at C-8 is a critical determinant of pharmacological activity. In this compound, this is a (+)-1-hydroxy-2-butylamide group. ontosight.ai Altering the size, shape, and electronic properties of this group can modulate receptor affinity and efficacy. For instance, replacing it with different amino alcohol moieties or cyclic structures can fine-tune interactions with specific receptor subtypes. The stereochemistry at C-8 is also crucial; this compound is the (8α) epimer, which generally exhibits different pharmacological profiles compared to the (8β) epimer, methylergometrine. karger.comoregonstate.edu

The N-6 methyl group: The methyl group on the nitrogen at position 6 is another site for modification. Demethylation or replacement with other alkyl groups can influence the ligand's interaction with the receptor and its metabolic stability.

The indole (B1671886) nucleus (rings A and B): The indole portion of the ergoline scaffold is essential for interaction with serotonin and dopamine receptors, mimicking the endogenous neurotransmitters. scispace.com Introduction of substituents, such as halogens at the C-2 position, has been shown to alter the binding parameters of ergot alkaloids. karger.com

The D-ring: Saturation of the D-ring at the 9,10-position, as seen in dihydro-derivatives of other ergot alkaloids, can significantly impact the pharmacological profile, often leading to changes in agonist versus antagonist activity. karger.com

Computational modeling and molecular docking studies are invaluable tools in structure-based design. By simulating the binding of virtual this compound analogues to homology models or crystal structures of target receptors, researchers can predict which modifications are likely to enhance binding affinity and selectivity. This in-silico approach allows for the rational design of a smaller, more focused library of compounds for synthesis and biological evaluation, saving time and resources. tlcstandards.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry to design novel compounds with improved properties while retaining the desired biological activity of a parent molecule like this compound. karger.comlgcstandards.com

Scaffold Hopping involves replacing the central ergoline core of this compound with a structurally different scaffold that maintains the spatial arrangement of key pharmacophoric features. lgcstandards.com The goal is to discover new chemical classes with potentially improved pharmacokinetic properties, reduced off-target effects, or novel intellectual property space. For ergot alkaloids, this could involve replacing the tetracyclic ring system with simpler, more synthetically accessible scaffolds that mimic the orientation of the crucial indole and amide functionalities. The indole ring, for example, is a privileged scaffold in medicinal chemistry and can be part of various other ring systems that could mimic the ergoline structure. ufrj.br

Bioisosteric replacement is a more conservative approach where an atom or a group of atoms in the this compound molecule is exchanged for another with similar physical or chemical properties. rsc.org This strategy is often employed to fine-tune the potency, selectivity, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a compound.

Examples of bioisosteric replacements that could be applied to this compound, based on general principles and studies on related alkaloids, include:

Amide bond isosteres: The amide linkage at the C-8 position is a key interaction point and also a potential site of metabolic hydrolysis. Replacing the amide with bioisosteres such as esters, thioamides, ureas, or even stable, non-classical isosteres like triazoles can alter the hydrogen bonding capacity and metabolic stability of the molecule. wikipedia.org

Indole ring isosteres: The indole nucleus can be replaced with other aromatic or heteroaromatic systems like benzofuran, benzothiophene, or azaindoles. These replacements can modulate the electronic properties and potential for π-π stacking interactions within the receptor binding site.

Alkyl group isosteres: The ethyl group within the butanolamide side chain could be replaced by other small alkyl groups or cyclopropyl (B3062369) rings to probe the steric tolerance of the binding pocket.

A study on the antibacterial activity of metergoline, a related ergot alkaloid, explored the structure-activity relationships by synthesizing a series of carbamate, urea, sulfonamide, amine, and amide analogues, demonstrating the utility of bioisosteric replacement in modifying the biological activity of the ergoline scaffold. nih.gov

The following table summarizes potential bioisosteric replacements for different moieties of the this compound structure:

Original Moiety Potential Bioisosteric Replacements Rationale for Replacement
C-8 AmideEster, Thioamide, Urea, Sulfonamide, TriazoleModulate hydrogen bonding, metabolic stability, and electronic properties. wikipedia.org
Indole NHN-Methylation, PyrroleAlter hydrogen bond donor capacity and lipophilicity.
Benzene (B151609) Ring of IndolePyridine, ThiopheneModify aromatic interactions and polarity. nih.gov
N-6 Methyl GroupEthyl, Propyl, HydrogenInvestigate steric and electronic requirements at this position.
Butanolamide Side ChainModified Alkyl Chains, Cycloalkyl GroupsProbe steric limits of the receptor binding pocket.

These design strategies, from targeted modifications based on receptor structure to more exploratory approaches like scaffold hopping and bioisosteric replacement, are crucial for developing novel this compound-based research probes. Such probes are essential for dissecting the intricate pharmacology of this class of compounds and for the potential development of new therapeutics with improved selectivity and fewer side effects.

Future Directions and Emerging Research Areas

Advancements in Synthetic Methodology for Ergoline (B1233604) Alkaloids

The complex, tetracyclic ring system of ergoline alkaloids like methylergometrinine presents significant synthetic challenges. researchgate.net However, recent breakthroughs in chemical methodologies are paving the way for more efficient and scalable access to this important class of compounds. nih.gov Modern strategies focus on novel catalytic systems and reaction designs to construct the intricate ergoline skeleton. For instance, the development of a diastereoselective rhodium(I)-catalyzed intramolecular conjugate addition has provided a new method for accessing the functionalized chiral tricyclic core of the ergoline structure. researchgate.net Furthermore, an intramolecular Heck reaction has been successfully employed to directly establish the C(9)-C(10) double bond, a key feature of this compound's immediate precursor, lysergic acid. researchgate.net These advanced methods not only shorten synthetic sequences but also allow for greater control over stereochemistry, which is crucial for biological activity. researchgate.net

Synthetic Advancement Key Transformation Significance Reference
Rhodium(I)‐catalyzed intramolecular conjugate additionForms the functionalized chiral tricyclic core of the ergoline skeleton.Provides diastereoselective access to key intermediates. researchgate.net
Intramolecular Heck reactionEstablishes the C(9)-C(10) alkene.Directly creates a crucial double bond found in lysergic acid derivatives. researchgate.net
Cesium carbonate-mediated hydrogen autotransfer alkylationGenerates the C(3)-C(4) bond.Offers a novel method for a key bond formation in the ergoline scaffold. researchgate.net

The principles of green chemistry, which focus on designing sustainable and environmentally benign chemical processes, are increasingly being applied to the synthesis of complex pharmaceuticals like this compound. mdpi.comnih.gov A major goal is to minimize waste and energy consumption while avoiding hazardous reagents. acs.orgnews-medical.net One of the most promising green approaches in alkaloid synthesis is the use of biocatalysis. nih.govnews-medical.net Enzymes can perform highly specific transformations under mild conditions (ambient temperature and pressure in water), often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.orgcreative-enzymes.com For example, the chemoenzymatic synthesis of related indole (B1671886) alkaloids has been achieved using enzymes like 4-dimethylallyltryptophan synthase, demonstrating the power of biotechnology to create complex molecules sustainably. mdpi.com Applying similar enzymatic strategies to key steps in this compound synthesis could significantly reduce the environmental footprint of its production. acs.orgmdpi.com

Key green chemistry principles applicable to ergoline synthesis include:

Atom Economy : Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.orgnews-medical.net

Safer Solvents and Reagents : Replacing toxic and hazardous solvents and chemicals with greener alternatives. mdpi.comnews-medical.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. news-medical.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of molecules like this compound. noelresearchgroup.com This technology enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for hazardous reactions. noelresearchgroup.comsyrris.com

When coupled with automation and computer-aided synthesis planning, flow chemistry can revolutionize the discovery and production of ergoline derivatives. mit.edursc.org Automated flow systems can perform multistep syntheses in a streamlined, uninterrupted fashion, eliminating the need for manual handling of intermediates. noelresearchgroup.combeilstein-journals.org This approach is ideal for generating libraries of this compound analogs for screening purposes, as it allows for rapid and reproducible production of a diverse set of compounds. syrris.com The integration of machine learning algorithms can further optimize reaction conditions in real-time, accelerating the development of efficient synthetic routes for novel and known target molecules. rsc.org

Technology Advantages for Ergoline Synthesis Potential Impact Reference
Flow Chemistry Enhanced safety, improved efficiency, better reproducibility, scalability.Safer and more efficient production of this compound and its analogs. noelresearchgroup.comsyrris.com
Automated Synthesis Reduced human intervention, high-throughput capability, integration of multiple steps.Rapid generation of compound libraries for drug discovery. syrris.combeilstein-journals.org
AI/Machine Learning Integration Real-time optimization, predictive modeling, intelligent route planning.Accelerated discovery of new synthetic pathways and novel bioactive compounds. mit.edursc.org

Green Chemistry Approaches in this compound Synthesis

High-Throughput Screening for Molecular Interactions (in vitro, non-clinical)

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their ability to interact with a specific biological target. nih.govresearchgate.net In the context of this compound, HTS can be employed to explore the vast chemical space around its ergoline scaffold and identify novel molecular interactions. By screening libraries of this compound derivatives against a wide array of proteins, receptors, and other biomolecules, researchers can uncover previously unknown biological activities. rsc.orgnih.gov

These in vitro assays are critical for the initial stages of non-clinical research, providing a global and unbiased view of a compound's potential biological profile. rsc.org Technologies such as photonic crystal biosensors are emerging as valuable tools for HTS, enabling the detection of protein-protein interactions in a high-throughput format. nih.gov Applying such methods to the this compound scaffold could lead to the identification of new lead compounds for various therapeutic areas by mapping their interactions across the human proteome. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in SAR and QSAR Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery by enabling the rapid and accurate prediction of a molecule's biological activity from its structure. neuraldesigner.com Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational methods that link a compound's chemical features to its pharmacological effects. neuraldesigner.com

Development of Novel Chemical Biology Tools based on this compound Scaffold

The unique and rigid structure of the this compound ergoline scaffold makes it an excellent starting point for the development of novel chemical biology tools. whiterose.ac.uk These tools are designed to probe complex biological processes. d-nb.info Techniques such as "scaffold hopping" can be used to design new molecules that retain the key binding features of this compound but possess a different core structure, potentially leading to improved properties or novel activities. whiterose.ac.ukchemrxiv.org

Furthermore, Diversity-Oriented Synthesis (DOS) can be employed to generate libraries of structurally diverse and complex molecules starting from the ergoline framework. whiterose.ac.uk This allows for the exploration of new areas of chemical space, increasing the likelihood of discovering compounds with unique biological functions. whiterose.ac.ukd-nb.info By combining fragments from this compound with fragments from other natural products, researchers can create "pseudo-natural products"—novel scaffolds with the potential for unprecedented biological activity that are not accessible through natural biosynthetic pathways. d-nb.infowhiterose.ac.uk These new chemical entities can serve as powerful probes to modulate and visualize cellular pathways. nih.gov

Expanded Exploration of Biosynthetic Enzyme Engineering

The natural production of ergoline alkaloids in fungi is accomplished by a complex biosynthetic pathway involving a series of specialized enzymes. rsc.org Advances in synthetic biology and enzyme engineering offer the potential to harness and re-engineer this natural machinery for the production of this compound and novel derivatives. nih.govnih.gov

By using tools like gene editing (e.g., CRISPR-Cas9), scientists can modify the genes that code for these biosynthetic enzymes. creative-enzymes.com This can lead to several beneficial outcomes:

Generation of Novel Compounds : By altering the function or substrate specificity of enzymes in the pathway, researchers can direct the biosynthesis toward the creation of new, non-natural ergoline structures. nih.govbnl.gov This could involve, for example, creating an enzyme that attaches a different side chain to the lysergic acid core. bnl.gov

Pathway Construction in Heterologous Hosts : The entire biosynthetic pathway for ergoline alkaloids can be transferred into more tractable industrial microorganisms like Saccharomyces cerevisiae, creating "cell factories" for sustainable and scalable production. rsc.orgubc.ca

This expanded exploration of enzyme engineering not only provides a sustainable manufacturing route but also opens up a powerful discovery platform for generating novel bioactive molecules based on the this compound scaffold. nih.gov

Q & A

What are the critical considerations for designing reproducible synthesis protocols for Methylergometrinine?

To ensure reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvents, catalysts), purification methods (e.g., chromatography, crystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For novel compounds, full spectral data and purity analyses (>95%) are essential. Known compounds require explicit literature citations for identity confirmation. Standardized reporting formats, as outlined in chemistry journal guidelines, improve cross-study comparability .

How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies), dosing regimens, or assay methodologies. A systematic meta-analysis should compare:

  • Biological systems used (e.g., receptor binding assays vs. functional tissue responses)
  • Dose-response relationships (EC50/IC50 values under standardized conditions)
  • Control experiments (e.g., solvent effects, positive/negative controls)
    Statistical tools like Bland-Altman plots or heterogeneity tests (I² statistic) can quantify data variability .

What advanced methodologies are suitable for characterizing this compound’s metabolite profiles in vivo?

High-resolution mass spectrometry (HRMS) coupled with LC-MS/MS enables precise identification of metabolites. Isotopic labeling (e.g., ¹⁴C or deuterated analogs) tracks metabolic pathways. Pharmacokinetic studies should include:

  • Tissue distribution (autoradiography or imaging mass spectrometry)
  • Enzyme inhibition/induction assays (CYP450 isoforms)
  • Multi-omics integration (transcriptomics/proteomics to link metabolites to biological effects) .

How should researchers address ethical and regulatory challenges in preclinical studies involving this compound?

Ethical approval from institutional review boards (IRB) or animal ethics committees is mandatory. Key steps include:

  • Risk-benefit analysis (justifying animal use per the 3Rs framework: Replacement, Reduction, Refinement)
  • Data transparency (pre-registering study designs on platforms like OSF)
  • Compliance with OECD guidelines (e.g., GLP for toxicology studies)
    Documentation must specify approval dates, committee names, and protocol numbers .

What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?

Non-linear regression models (e.g., probit or log-logistic curves) estimate LD50/LC50 values. For subchronic/chronic toxicity, Kaplan-Meier survival analysis and Cox proportional hazards models assess time-to-event outcomes. Bayesian methods improve precision in small-sample studies. Sensitivity analyses should test assumptions about missing data (e.g., multiple imputation) .

How can researchers optimize assay conditions to minimize off-target effects in this compound studies?

  • Counter-screening assays against related receptors/enzymes (e.g., serotonin receptor subtypes)
  • Use of selective inhibitors (e.g., ketanserin for 5-HT2A receptor studies)
  • Concentration-response validation (confirming effects at physiologically relevant doses)
    Negative controls (e.g., vehicle-only treatments) and orthogonal assays (e.g., calcium imaging vs. cAMP measurement) reduce false positives .

What strategies validate the specificity of this compound’s molecular targets in complex biological systems?

  • Genetic knockdown/knockout models (e.g., CRISPR/Cas9-edited cell lines)
  • Photoaffinity labeling with radiolabeled this compound analogs
  • Thermal proteome profiling (TPP) to identify target engagement in native proteomes
    Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) confirm direct interactions .

How do researchers differentiate between artifact and genuine biological activity in high-throughput this compound screens?

  • Hit confirmation in dose-response formats (≥3 independent replicates)
  • Exclusion of pan-assay interference compounds (PAINS) via cheminformatics tools (e.g., FAF-Drugs4)
  • Mechanistic deconvolution (e.g., RNA-seq to identify pathway enrichment)
    Strict quality control (e.g., Z’ factor >0.5) ensures assay robustness .

What are the best practices for integrating this compound’s in vitro and in vivo data to predict clinical efficacy?

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics. Key parameters include:

  • Plasma protein binding (equilibrium dialysis)
  • Tissue-to-plasma partition coefficients
  • Enzyme kinetics (Km, Vmax) from hepatocyte/microsomal studies
    Quantitative systems pharmacology (QSP) models link cellular responses to organism-level outcomes .

How can researchers leverage conflicting data on this compound’s mechanism of action to generate novel hypotheses?

Contradictions may indicate context-dependent effects (e.g., tissue-specific signaling). Approaches include:

  • Network pharmacology analysis (identifying upstream/downstream regulators)
  • Single-cell RNA-seq to map receptor expression heterogeneity
  • Chemical proteomics to uncover unknown interactors
    Hypotheses should be tested via iterative experimentation and peer review .

Methodological Guidance

  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like ChEMBL or PubChem .
  • Ethical Compliance : Document consent forms and data anonymization protocols for human cell line studies .
  • Statistical Rigor : Predefine primary/secondary endpoints and adjust for multiple comparisons (e.g., Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.